molecular formula C18H20ClN3O3 B300153 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

Cat. No. B300153
M. Wt: 361.8 g/mol
InChI Key: QISSWNWDVXETJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide, also known as sorafenib, is a targeted cancer therapy drug that was approved by the FDA in 2005. Sorafenib is used to treat a variety of cancers, including liver, kidney, and thyroid cancer.

Mechanism of Action

Sorafenib works by inhibiting several protein kinases that are involved in cancer cell signaling pathways. These protein kinases include RAF kinase, VEGFR-2, VEGFR-3, PDGFR-beta, and c-KIT. By inhibiting these protein kinases, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide can block the growth and proliferation of cancer cells, as well as inhibit the formation of new blood vessels that supply nutrients to cancer cells.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and decrease the expression of proteins involved in angiogenesis. Sorafenib can also cause side effects such as fatigue, diarrhea, and skin rash.

Advantages and Limitations for Lab Experiments

Sorafenib has several advantages for lab experiments. It is a targeted therapy drug that can be used to study specific signaling pathways involved in cancer cell proliferation and angiogenesis. Sorafenib can also be used in combination with other cancer therapies to study their synergistic effects. However, 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide has limitations for lab experiments, such as its potential toxicity to non-cancer cells and its high cost.

Future Directions

There are several future directions for the study of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide. One direction is the development of new 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide analogs that have improved efficacy and fewer side effects. Another direction is the study of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide in combination with immunotherapy drugs, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the use of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide in combination with other targeted therapies, such as inhibitors of the PI3K/AKT/mTOR pathway, is an area of active research.

Synthesis Methods

The synthesis method of 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide involves several steps. The first step is the reaction between 3-chloroaniline and chloroacetyl chloride to form 3-chloro-N-(chloroacetyl)aniline. The second step is the reaction between 3-chloro-N-(chloroacetyl)aniline and ethyl 2-bromoacetate to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-bromoethyl)propanamide. The third step is the reaction between 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-bromoethyl)propanamide and sodium phenoxyacetate to form 3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide.

Scientific Research Applications

Sorafenib has been extensively studied for its anti-tumor activity. It has been shown to inhibit the growth of cancer cells by targeting multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. Sorafenib has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.

properties

Product Name

3-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenoxyethyl)propanamide

Molecular Formula

C18H20ClN3O3

Molecular Weight

361.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)carbamoylamino]-N-(2-phenoxyethyl)propanamide

InChI

InChI=1S/C18H20ClN3O3/c19-14-5-4-6-15(13-14)22-18(24)21-10-9-17(23)20-11-12-25-16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H,20,23)(H2,21,22,24)

InChI Key

QISSWNWDVXETJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CCNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.